
5-HT1A modulator 1
Descripción general
Descripción
The 5-HT1A receptor, also known as the serotonin 1A receptor, is a subtype of serotonin receptors, or 5-HT receptors, that binds serotonin, also known as 5-HT . It is a G protein-coupled receptor (GPCR), coupled to the Gi protein, and its activation in the brain mediates hyperpolarization and reduction of firing rate of the postsynaptic neuron .
Aplicaciones Científicas De Investigación
Role in Anxiety and Depression
- 5-HT1A receptor-mutant mice showed elevated anxiety levels and antidepressant-like responses, indicating that disruptions in 5-HT1A receptor function can lead to changes in emotional regulation (Heisler et al., 1998).
Neurogenesis and Neuroprotection
- 5-HT1A receptors have been implicated in promoting neurogenesis. This highlights the potential of 5-HT1A receptor agonists as therapeutic agents for replacing neural populations damaged by disease or injury (Lacivita et al., 2012).
Impact on Serotonergic Function
- Disruption of neurokinin 1 receptor (NK1R) in mice, which led to reduced anxiety and stress responses, was accompanied by an increase in the firing rate of 5-HT neurons in the dorsal raphe nucleus, suggesting that the serotonergic system's modulation of anxiety might be mediated by changes in 5-HT1A receptor activity (Santarelli et al., 2001).
Relationship with Cancer
- The 5-HT1A receptor has been found to be involved in carcinogenesis and is implicated in various human tumor types. This suggests the therapeutic potential of 5-HT1A receptor antagonists in inhibiting serotonin-induced tumor growth (Corvino et al., 2018).
Modulation of Respiratory and Cardiovascular Function
- In the nucleus tractus solitarii (nTS), 5-HT1A receptors modulate cardiorespiratory function and sensory reflexes. Activation of 5-HT1A receptors in this region was found to decrease respiratory activity, suggesting their role in the regulation of autonomic functions (Ostrowski et al., 2014).
Effect on Thalamocortical Synaptic Transmission
- 5-HT1A receptors have a significant impact on thalamocortical synaptic transmission, particularly during the postnatal development phase. This suggests a role in the developmental modulation of sensory processing (Rhoades et al., 1994).
Anxiety-Related Disorders
- Mice lacking 5-HT1A receptors showed increased fear of aversive environments and altered responses in behavioral tests related to anxiety, pointing to the importance of these receptors in mood control and the potential implications in anxiety-related disorders (Ramboz et al., 1998).
Mecanismo De Acción
The 5-HT1A receptor is a subtype of serotonin receptors that binds serotonin, a neurotransmitter . Activation of the 5-HT1A receptor in the brain mediates hyperpolarization and reduction of firing rate of the postsynaptic neuron . Stimulation of the 5-HT1A receptor is an existing therapeutic target for treating depression and anxiety .
Direcciones Futuras
The development of 5-HT1A ‘biased agonism’, using compounds such as NLX-101, offers the opportunity to further elucidate the roles of pre- and post-synaptic 5-HT1A receptors . Experimental medicine approaches can be helpful in profiling the effects of 5-HT1A receptor modulation on the different clinical domains of depression .
Propiedades
IUPAC Name |
6-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-3-methyl-1,3-benzothiazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2S/c1-22-18-8-7-16(15-20(18)27-21(22)25)9-10-23-11-13-24(14-12-23)17-5-3-4-6-19(17)26-2/h3-8,15H,9-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTHIBOYVHBRSHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)CCN3CCN(CC3)C4=CC=CC=C4OC)SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 2-chloropyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B3027812.png)
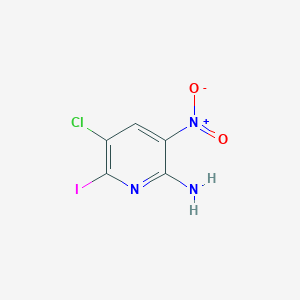
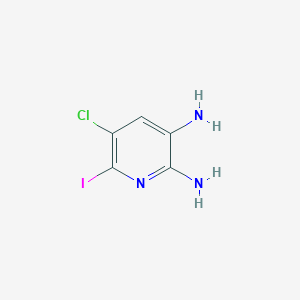

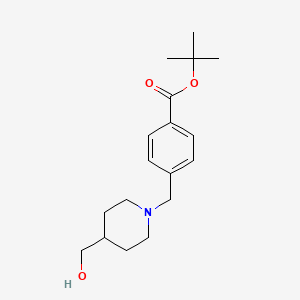
![2-[3-(2,2-Dimethylpropyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B3027825.png)
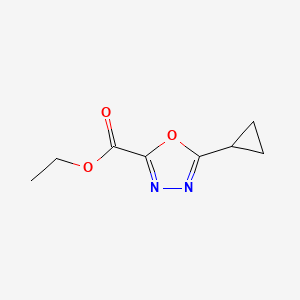
![1-Oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B3027827.png)
![[4-(2-Methoxyethoxy)-3-(trifluoromethyl)phenyl]methanamine](/img/structure/B3027828.png)


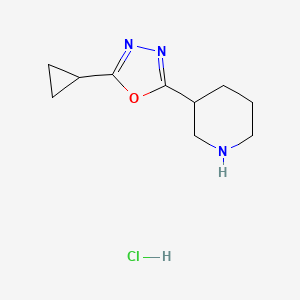
![7'-Fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-2'-one hydrochlorid](/img/structure/B3027833.png)